3-Quinolinecarbonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44644. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZYYBQGTSGDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188400 | |

| Record name | Quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34846-64-5 | |

| Record name | 3-Quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34846-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Quinolinecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GHZ8PDL63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Quinolinecarbonitrile: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinolinecarbonitrile is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1][2] The presence of the nitrile group at the 3-position offers a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties, structure, and key experimental methodologies related to this compound.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | quinoline-3-carbonitrile | [3] |

| Synonyms | 3-Cyanoquinoline, Quinolin-3-carbonitrile | [3][4][5] |

| CAS Number | 34846-64-5 | [4][6][7] |

| Molecular Formula | C₁₀H₆N₂ | [6][8] |

| SMILES | N#Cc1cnc2ccccc2c1 | [6][7] |

| InChI | 1S/C10H6N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H | [4][7] |

| InChIKey | QZZYYBQGTSGDPP-UHFFFAOYSA-N | [4][7] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 154.17 g/mol | [6][8] |

| Appearance | Powder | [7] |

| Melting Point | 108-110 °C | [7][9] |

| Boiling Point | Not applicable | [7] |

| Solubility | Soluble in polar organic solvents like ethanol and acetone. Limited solubility in non-polar solvents such as n-hexane. | |

| LogP | 2.10648 | [6] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [6] |

Molecular Structure

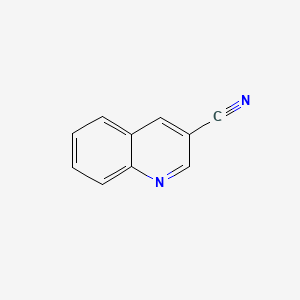

The structure of this compound consists of a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The nitrile (-C≡N) functional group is attached at the 3-position of the quinoline ring.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. The following sections provide generalized procedures based on established methodologies for similar compounds.

Synthesis of this compound (General Protocol)

The synthesis of this compound can be achieved through various methods, often involving the construction of the quinoline ring followed by the introduction of the nitrile group. A common approach is a one-pot multicomponent reaction.[10][11]

Materials:

-

A suitable 2-aminoaryl aldehyde or ketone

-

A compound containing an active methylene group (e.g., malononitrile)

-

A catalyst (e.g., piperidine, acetic acid, or a Lewis acid)

-

An appropriate solvent (e.g., ethanol, toluene)

Procedure:

-

In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone and the active methylene compound in the chosen solvent.

-

Add a catalytic amount of the selected catalyst to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR spectra are crucial for confirming the structure of this compound.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Spectroscopy Protocol:

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range for aromatic protons (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Spectroscopy Protocol:

-

Instrument: A standard NMR spectrometer.

-

Parameters:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected chemical shift range for aromatic and nitrile carbons (typically 0-160 ppm).

-

Use a sufficient number of scans for good signal-to-noise, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent peaks.

-

FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound, particularly the nitrile group.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

FT-IR Spectroscopy Protocol:

-

Instrument: An FT-IR spectrometer.

-

Parameters:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum should show a characteristic strong absorption for the C≡N stretch around 2230 cm⁻¹.

-

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be low, typically in the range of µg/mL to ng/mL, depending on the ionization technique.

Mass Spectrometry Protocol (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an EI source, often coupled with a gas chromatograph (GC-MS).

-

Parameters:

-

Introduce the sample into the ion source (if using GC-MS, after chromatographic separation).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range that includes the expected molecular ion (m/z 154.17).

-

The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A general workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable heterocyclic compound with well-defined structural and physicochemical properties. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and characterization in a laboratory setting. A thorough understanding of these core properties and methodologies is essential for researchers and scientists aiming to utilize this versatile molecule in drug discovery, organic synthesis, and materials science applications. Further investigation into the biological activities of this compound and its derivatives may unveil novel therapeutic agents and functional materials.

References

- 1. 13Carbon NMR [chem.ch.huji.ac.il]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. docta.ucm.es [docta.ucm.es]

- 7. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. epfl.ch [epfl.ch]

- 10. nmr.ceitec.cz [nmr.ceitec.cz]

- 11. bhu.ac.in [bhu.ac.in]

A Technical Guide to the Synthesis of 3-Quinolinecarbonitrile from Aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of 3-quinolinecarbonitrile, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, aniline. The proposed synthetic route is a robust, multi-step process involving a modified Gould-Jacobs reaction followed by a dehydroxylation sequence. This guide offers detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a research and development setting.

Overall Synthetic Strategy

The synthesis of this compound from aniline is most effectively achieved through a two-stage process. The initial stage involves the construction of the quinoline core via a Gould-Jacobs-type condensation and cyclization to form a 4-hydroxy-3-quinolinecarbonitrile intermediate. The second stage involves the removal of the C4-hydroxyl group via a chlorination-dechlorination sequence to yield the final product.

Step 1: Synthesis of 4-Hydroxy-3-quinolinecarbonitrile

This step builds the core heterocyclic structure. It begins with a nucleophilic substitution reaction between aniline and ethyl (ethoxymethylene)cyanoacetate (EEMCA), followed by a high-temperature intramolecular cyclization, analogous to the Conrad-Limpach and Gould-Jacobs reactions.

Reaction Mechanism

The synthesis proceeds in two distinct phases. First, the amino group of aniline attacks the electrophilic carbon of the ethoxymethylene group in EEMCA, leading to the elimination of ethanol and the formation of the stable intermediate, ethyl 2-cyano-3-(phenylamino)acrylate. In the second phase, this intermediate undergoes a thermal, 6-electron cyclization (electrocyclization) followed by tautomerization to yield the aromatic 4-hydroxy-3-quinolinecarbonitrile product.

Experimental Protocol

Materials:

-

Aniline

-

Ethyl (ethoxymethylene)cyanoacetate (EEMCA)

-

Diphenyl ether (or Dowtherm A)

-

Petroleum ether (or Hexane)

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask, combine aniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq). Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of aniline. During this time, ethanol is evolved.

-

Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent such as diphenyl ether (approx. 10 mL per gram of aniline) to 250°C.

-

Slowly add the crude ethyl 2-cyano-3-(phenylamino)acrylate intermediate from the first step to the hot diphenyl ether.

-

Maintain the reaction mixture at reflux (approx. 250-260°C) for 15-30 minutes. The product will begin to precipitate from the hot solution.[1]

-

Work-up: Allow the mixture to cool to room temperature. The solidified product will be suspended in the solvent.

-

Add petroleum ether or hexane to the flask to dilute the solvent and aid in filtration.

-

Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from ethanol or another suitable solvent to yield 4-hydroxy-3-quinolinecarbonitrile as a solid.

Quantitative Data

| Reagent/Parameter | Molar Eq. | Typical Conditions | Role / Notes | Expected Yield |

| Aniline | 1.0 | - | Starting Material | - |

| EEMCA | 1.05 | - | C3 Synthon | - |

| Solvent | - | Diphenyl Ether | High-boiling solvent for cyclization | - |

| Temperature | - | 250-260°C | Required for thermal cyclization | - |

| Reaction Time | - | 15-30 min | For cyclization step | 70-85% |

Step 2: Dehydroxylation to this compound

The conversion of the 4-hydroxy intermediate to the final product is a two-stage process involving the conversion of the hydroxyl group to a more reactive chloro group, followed by reductive removal of the chlorine atom.

Experimental Protocol: Chlorination

Materials:

-

4-Hydroxy-3-quinolinecarbonitrile

-

Phosphorus oxychloride (POCl₃)

-

Toluene (optional, as co-solvent)

-

Ice water

-

Sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place 4-hydroxy-3-quinolinecarbonitrile (1.0 eq).

-

Add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 eq). POCl₃ can act as both the reagent and the solvent.[2]

-

Reaction: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction's completion by TLC.[2][3]

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The solid product, 4-chloro-3-quinolinecarbonitrile, will precipitate. Collect the solid by vacuum filtration, wash with water, and dry thoroughly.

Experimental Protocol: Reductive Dechlorination

Materials:

-

4-Chloro-3-quinolinecarbonitrile

-

Palladium on carbon (Pd/C, 10 wt%)

-

Ethanol or Methanol

-

Triethylamine (Et₃N) or Sodium Acetate

-

Hydrogen (H₂) gas balloon or Ammonium Formate

Procedure:

-

Reaction Setup: To a hydrogenation flask, add 4-chloro-3-quinolinecarbonitrile (1.0 eq), a solvent such as ethanol, and a base like triethylamine (1.5 eq) to act as an acid scavenger.

-

Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd).

-

Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon. Stir the mixture vigorously at room temperature under a positive pressure of H₂.

-

The reaction is typically complete within 4-12 hours. Monitor by TLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude residue can be purified by column chromatography or recrystallization to yield pure this compound.

Quantitative Data

| Stage | Reagent/Parameter | Molar Eq. / Loading | Role / Notes | Expected Yield |

| Chlorination | POCl₃ | 5-10 eq | Chlorinating agent & solvent | 85-95% |

| Temperature | 110°C | Reaction condition | ||

| Dechlorination | 10% Pd/C | 5-10 mol% | Catalyst | 90-98% |

| H₂ gas | 1 atm | Reducing agent | ||

| Triethylamine | 1.5 eq | Acid scavenger |

References

The Chemical Versatility of 3-Quinolinecarbonitrile: A Technical Guide to Reactivity and Functionalization

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 3-quinolinecarbonitrile stands out as a versatile building block, offering multiple sites for chemical modification. The presence of the nitrile group, a potent electron-withdrawing group and a versatile chemical handle, profoundly influences the reactivity of the quinoline ring system. This technical guide provides an in-depth exploration of the chemical reactivity and functionalization of the this compound core, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid in the design and synthesis of novel molecules for drug discovery and development.

Chemical Reactivity Overview

The this compound scaffold exhibits a rich and diverse chemical reactivity, attributable to the interplay of the electron-deficient pyridine ring, the electron-rich benzene ring, and the versatile nitrile group. The nitrogen atom in the quinoline ring and the cyano group at the 3-position significantly decrease the electron density of the pyridine ring, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the benzene ring is more prone to electrophilic substitution. The nitrile group itself can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Functionalization Strategies and Quantitative Data

A multitude of strategies have been developed to functionalize the this compound core. These methods allow for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.

Synthesis of this compound Derivatives

The synthesis of substituted this compound derivatives is often achieved through multicomponent reactions, which offer an efficient and atom-economical approach to complex molecules.

Table 1: One-Pot Synthesis of Quinoline-3-Carbonitrile Derivatives

| Entry | Aldehyde | Aniline | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | Aniline | Bleaching Earth Clay | PEG-400 | 2.5 | 92 | [1] |

| 2 | 4-Methylbenzaldehyde | Aniline | Bleaching Earth Clay | PEG-400 | 3 | 88 | [1] |

| 3 | 4-Methoxybenzaldehyde | Aniline | Bleaching Earth Clay | PEG-400 | 3.5 | 85 | [1] |

| 4 | 2-Nitrobenzaldehyde | Aniline | Bleaching Earth Clay | PEG-400 | 2 | 94 | [1] |

| 5 | Furan-2-carbaldehyde | Aniline | Bleaching Earth Clay | PEG-400 | 2.5 | 90 | [1] |

| 6 | Thiophene-2-carbaldehyde | 4-Chloroaniline | Bleaching Earth Clay | PEG-400 | 2 | 93 | [1] |

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the quinoline core, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed reactions have been particularly successful in this regard.

Table 2: Palladium-Catalyzed C-H Arylation of Amino-Quinoline Derivatives

| Entry | Aryl Halide | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Bromobenzene | DPPF | KOtBu | 110 | 3 | 30 (C-H activated product) | [2] |

| 2 | Bromobenzene | XPhos | KOtBu | 110 | 3 | 86 (N-arylated product) | [2] |

| 3 | Bromobenzene | Xantphos | KOtBu | 110 | 3 | 77 (N-arylated product) | [2] |

| 4 | Bromobenzene | JohnPhos | KOtBu | 110 | 3 | 82 (N-arylated product) | [2] |

| 5 | Bromobenzene | DtBPF | KOtBu | 110 | 3 | 73 (N-arylated product) | [2] |

| 6 | Bromobenzene | QPhos | KOtBu | 110 | 3 | 81 (N-arylated product) | [2] |

Note: The selectivity between C-H activation and N-arylation is highly dependent on the phosphine ligand used.

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving the this compound core.

General Procedure for the One-Pot Synthesis of 2-Amino-5,6-dihydro-4-(phenylsubstituted)benzo[h]quinoline-3-carbonitrile Derivatives.[3]

A mixture of a substituted benzaldehyde (1 mmol), malononitrile (1 mmol), a substituted 1-tetralone (1 mmol), and ammonium acetate (1.5 mmol) in toluene (10 mL) with a catalytic amount of acetic acid is placed in a 20 mL round-bottom flask. The reaction mixture is refluxed with a Dean-Stark trap to remove water. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product.

General Procedure for the Synthesis of Quinoline-3-carbonitrile Derivatives using Bleaching Earth Clay.[1]

In a round-bottom flask, equimolar amounts of a heterocyclic aldehyde, a substituted aniline, and 2-cyanoacetohydrazide are taken. A catalytic amount of bleaching earth clay (BEC) is added, followed by PEG-400 as the solvent. The reaction mixture is stirred at 80°C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated by pouring the reaction mixture into crushed ice, followed by filtration, washing with water, and recrystallization from ethanol.

Facile Preparation of 4-Phenylamino-3-quinolinecarbonitrile Src Kinase Inhibitors.[4]

A key intermediate, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile, can be synthesized and subsequently functionalized. The fluoro group at the C-7 position is readily displaced by primary and secondary amines. In a typical procedure, the 7-fluoro-quinolinecarbonitrile derivative is heated with an excess of the desired amine in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100-150°C) to afford the corresponding 7-amino analogs.

Reaction Pathways and Mechanisms

Visualizing the flow of chemical transformations is crucial for understanding and predicting reactivity. The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and experimental workflows.

Proposed Mechanism for the Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives

Caption: Proposed reaction mechanism for the synthesis of benzo[h]quinoline-3-carbonitriles.

Palladium-Catalyzed C-H Activation vs. N-Arylation

Caption: Competing pathways in palladium-catalyzed reactions of amino-quinolines.

Drug Discovery and Development Workflow

Caption: The role of this compound functionalization in the drug discovery pipeline.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, offering a rich platform for the development of novel therapeutic agents. Its diverse reactivity allows for functionalization at multiple positions through various chemical transformations, including multicomponent reactions, C-H activation, and nucleophilic substitution. The strategic modification of the this compound core, guided by an understanding of its chemical behavior, will continue to be a fruitful approach for the discovery of new and improved drugs. This guide provides a foundational resource for researchers to explore and exploit the synthetic potential of this important heterocyclic system.

References

Spectroscopic Profile of 3-Quinolinecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Quinolinecarbonitrile, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₆N₂ with a molecular weight of 154.17 g/mol .[1] The spectroscopic data presented below are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[2] The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.32 | s | 1H | H-2 |

| 8.85 | s | 1H | H-4 |

| 8.19 | d | 1H | H-8 |

| 8.00 | d | 1H | H-5 |

| 7.91 | t | 1H | H-7 |

| 7.72 | t | 1H | H-6 |

Data sourced from publicly available spectra. Solvent and frequency may vary.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 151.3 | C-2 |

| 147.1 | C-8a |

| 140.2 | C-4 |

| 133.5 | C-7 |

| 130.2 | C-5 |

| 129.8 | C-4a |

| 129.1 | C-6 |

| 128.9 | C-8 |

| 116.6 | C-3 |

| 109.8 | CN |

Data sourced from SpectraBase.[3] Solvent and frequency may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1600, ~1500 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~800-700 | Strong | Aromatic C-H Out-of-Plane Bending |

Data is predicted based on characteristic functional group absorptions.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[7][8]

Table 4: Mass Spectrometry Data of this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 154 | 100 | [M]⁺ (Molecular Ion) |

| 127 | ~50 | [M-HCN]⁺ |

| 101 | ~15 | [C₇H₅N]⁺ |

| 75 | ~20 | [C₅H₃N]⁺ |

Data interpreted from the NIST Mass Spectrometry Data Center.[9]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (δ = 0 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer.

-

¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is commonly used to simplify the spectrum.

IR Spectroscopy Protocol

-

Sample Preparation (Solid): For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR: Place a small amount of the solid powder directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).[7]

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller charged species.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Caption: A flowchart illustrating the typical workflow for chemical structure elucidation.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Quinoline(91-22-5) IR Spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of 3-Quinolinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinolinecarbonitrile, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry. While the parent molecule itself is not a therapeutic agent, its rigid, nitrogen-containing bicyclic structure serves as a crucial template for the design and synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound and its derivatives, with a particular focus on their role in the development of targeted cancer therapies.

I. Discovery and Historical Synthesis

The precise first synthesis of the unsubstituted this compound is not prominently documented in readily available modern literature, suggesting its origins may lie in early 20th-century chemical explorations. However, the development of synthetic methodologies for the broader quinoline class provides the historical context for its creation. Classic named reactions such as the Combes, Doebner-von Miller, and Friedländer syntheses established the foundational chemistry for constructing the quinoline core.

A common and historically significant method for introducing a nitrile group at the 3-position of a pre-formed quinoline ring is through the Sandmeyer reaction . This reaction involves the diazotization of 3-aminoquinoline followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative example of a classical approach to synthesizing the parent compound.

Materials:

-

3-Aminoquinoline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Diazotization of 3-Aminoquinoline:

-

Dissolve 3-aminoquinoline (1 equivalent) in a minimal amount of dilute hydrochloric acid with cooling in an ice bath (0-5 °C).

-

Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water.

-

Cool this cyanide solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with sodium carbonate until the solution is basic.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound as a solid.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be determined.

II. The Emergence of this compound as a Pharmacophore

The modern significance of this compound emerged in the late 20th and early 21st centuries with the rise of targeted cancer therapy. Researchers identified the 4-anilino-3-quinolinecarbonitrile scaffold as a privileged structure for inhibiting protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.

The nitrile group at the 3-position and the anilino group at the 4-position were found to be crucial for high-affinity binding to the ATP-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Src tyrosine kinase.

III. Quantitative Data: Inhibition of EGFR and Src Kinases

The 4-anilino-3-quinolinecarbonitrile scaffold has been extensively derivatized to optimize potency and selectivity against various kinases. The following tables summarize key in vitro inhibitory data for representative compounds.

| Compound ID | C4-Anilino Substituent | Kinase Target | IC₅₀ (nM) | Reference |

| 1a | 2,4-dichloro | Src | 30 | [1] |

| 1c | 2,4-dichloro-5-methoxy | Src | 1.2 | [1] |

| 2c | 2,4-dichloro-5-methoxy (with C7 modification) | Src | 0.80 - 1.7 | [2] |

| 31a | 2,4-dichloro-5-methoxy (with C7 modification) | Src | 1.2 | [1][2] |

| EKB-569 | (structure not fully specified in source) | EGFR, HER-2 | (potent inhibitor) | [3] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

IV. Signaling Pathway Inhibition

Derivatives of this compound primarily exert their anti-cancer effects by competitively inhibiting the ATP-binding site of tyrosine kinases like EGFR and Src. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Caption: Inhibition of EGFR and Src signaling by 4-anilino-3-quinolinecarbonitrile derivatives.

V. Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of this compound derivatives against a target kinase.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

VI. Conclusion

The this compound core has evolved from a simple heterocyclic molecule to a cornerstone of modern medicinal chemistry, particularly in the realm of oncology. Its history is intertwined with the development of synthetic organic chemistry and the advancement of our understanding of cell signaling in cancer. The robust synthetic routes to its derivatives and the potent and selective kinase inhibition they exhibit ensure that the this compound scaffold will remain a fertile ground for the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers looking to explore and innovate within this important area of drug development.

References

In Silico Modeling of 3-Quinolinecarbonitrile Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling techniques used to investigate the interactions of 3-quinolinecarbonitrile derivatives with various biological targets. It is designed to serve as a technical resource, offering detailed methodologies, quantitative data summaries, and visual representations of key concepts to aid in the rational design of novel therapeutics.

Introduction to this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have demonstrated potential as anticancer, antibacterial, and anti-inflammatory agents, primarily through their action as enzyme inhibitors. In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) of these compounds, predicting their binding modes, and optimizing their therapeutic properties.

Computational approaches such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are instrumental in elucidating the molecular basis of action for this compound derivatives. These methods provide insights into the binding affinities, interaction patterns, and dynamic behavior of these ligands within the active sites of their target proteins, thereby guiding the design of more potent and selective drug candidates.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the in vitro activities and in silico binding energies of various this compound derivatives against a range of biological targets. This data is compiled from multiple studies and is intended to provide a comparative overview to inform future research and development.

Table 1: Anticancer Activity of this compound Derivatives (IC50/GI50 in µM)

| Compound ID | Target/Cell Line | IC50/GI50 (µM) | Reference |

| Derivative A | EGFR | 0.08 | [1] |

| Derivative B | HER-2 | 0.031 | [1] |

| Compound 5e | EGFR | 0.071 | [1] |

| Compound 5h | EGFR | 0.075 | [1] |

| Compound 5e | BRAFV600E | 0.062 | [1] |

| Compound 5h | BRAFV600E | 0.067 | [1] |

| Compound 5e | HER-2 | 0.021 | [1] |

| Compound 5h | HER-2 | 0.023 | [1] |

| Compound 4j | EGFR | 0.00007 | [2] |

| Compound 4b | EGFR | 0.00011 | [2] |

| Compound 4j | HER-2 | 0.00017 | [2] |

| Compound 4j | PDGFR-β | 0.00007 | [2] |

| Compound III | EGFR | 1.30 | [1] |

| Compound III | BRAFV600E | 3.80 | [1] |

Table 2: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 14 | S. aureus | 0.66 | [3] |

| Compound 14 | B. subtilis | 0.66 | [3] |

| Compound 14 | E. coli | 3.98 | [3] |

| Compound 14 | C. albicans | 1.95 | [3] |

| Compound 4d | Gram-positive strains | 0.5 - 1 | [3] |

| Compound 4f | Gram-positive strains | 0.5 - 1 | [3] |

| Compound 2 | MRSA | 3.0 | [4] |

| Compound 2 | MRSE | 3.0 | [4] |

| Compound 2 | VRE | 3.0 | [4] |

| Compound 6 | MRSA | 1.5 | [4] |

| Compound 6 | MRSE | 6.0 | [4] |

| Compound 6 | VRE | 3.0 | [4] |

Table 3: Molecular Docking Binding Energies of this compound Derivatives

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Reference |

| Derivative 8 | M. tuberculosis LipB | -15.4 | [5] |

| Derivative 17 | M. tuberculosis LipB | -18.5 | [5] |

| Compound 5 | DNA Gyrase B | - | [6] |

| Compound 12 | DNA Gyrase B | - | [6] |

Experimental Protocols: In Silico Methodologies

This section details the generalized protocols for the key in silico experiments cited in the study of this compound interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following is a generalized protocol using AutoDock Vina, a widely used open-source docking program.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Draw the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in MOL or SDF format.

-

Generate the 3D conformation of the ligand using a program like Open Babel or the builder functionality within a molecular modeling suite.

-

Assign Gasteiger charges and set the rotatable bonds for the ligand in ADT.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the active site of the protein. The coordinates of the grid box can be determined based on the position of a co-crystallized ligand or by using active site prediction tools.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the desired exhaustiveness of the search.

-

Run the docking simulation using the AutoDock Vina executable from the command line.

-

-

Results Analysis:

-

Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.

-

Visualize the protein-ligand interactions using a molecular visualization software such as PyMOL or VMD to identify key interactions like hydrogen bonds and hydrophobic contacts.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time. The following is a generalized protocol using GROMACS, a popular MD simulation package.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound derivative in complex with the target protein as the starting structure.

-

Generate the topology and parameter files for the ligand using a force field parameterization server like CGenFF or the antechamber module of AmberTools.

-

Choose a suitable force field for the protein (e.g., CHARMM36, AMBER).

-

Place the protein-ligand complex in a periodic box of appropriate size and shape (e.g., cubic, dodecahedron).

-

-

Solvation and Ionization:

-

Solvate the system by adding water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the pressure of the system to the desired value while maintaining a constant temperature. This ensures the correct density of the system.

-

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or more) with the appropriate ensemble (NPT or NVT).

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to study the persistence of key interactions.

-

Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the binding affinity.

-

-

Mandatory Visualizations

The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the in silico modeling of this compound interactions.

Caption: A typical in silico drug discovery workflow.

Caption: Simplified EGFR signaling pathway.

Caption: Overview of Src kinase signaling.

Caption: Mechanism of DNA gyrase inhibition.

References

- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

The Evolving Patent Landscape of 3-Quinolinecarbonitrile Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The 3-quinolinecarbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic and structural features allow for diverse substitutions, leading to a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the patent landscape for this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will explore key therapeutic applications, prominent patent assignees, detailed experimental methodologies, and the signaling pathways implicated in their mechanisms of action.

Patent Landscape Analysis

The patent landscape for this compound compounds is characterized by a focus on oncology, neurodegenerative diseases, and infectious diseases. A significant number of patents have been filed over the past two decades, highlighting the sustained interest in this chemical class. Key patent assignees include major pharmaceutical corporations, indicating a strong commercial interest in the development of drugs based on this scaffold.

Table 1: Representative Patents for this compound Compounds

| Patent Number | Assignee | Therapeutic Application | Key Features |

| US7417148B2 | Not specified | Chronic Myelogenous Leukemia (CML) | 4-anilino-3-quinolinecarbonitriles as selective Abl kinase inhibitors[1]. |

| US9636337B2 | Merck Sharp & Dohme Corp. | Alzheimer's disease, cognitive impairment, schizophrenia | Quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators[2]. |

| US6002008A | Wyeth Holdings LLC | Cancer | Substituted 3-cyano quinolines as protein tyrosine kinase inhibitors[3]. |

| WO2010048477A2 | Not specified | Not specified | Improved process for preparing 4-amino-3-quinolinecarbonitriles[4]. |

| Bioorg Chem. 2019 Jul;88:102968 | Not specified | Antibacterial | Novel quinoline-3-carbonitrile derivatives with broad-spectrum antibacterial activity[5]. |

Key Therapeutic Areas and Mechanisms of Action

This compound derivatives have been extensively explored for various therapeutic applications, primarily due to their ability to modulate the activity of key biological targets.

1. Oncology: A major focus of patent activity has been in the development of anticancer agents. These compounds often function as protein tyrosine kinase (PTK) inhibitors, targeting enzymes like Abl kinase, which is implicated in Chronic Myelogenous Leukemia (CML)[1]. The cyano group at the 3-position is a critical feature for the activity of these inhibitors.

2. Neurodegenerative and Psychiatric Disorders: Several patents disclose the use of this compound derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2)[2]. These compounds hold promise for the treatment of conditions such as Alzheimer's disease, cognitive impairment, and schizophrenia by modulating glutamatergic neurotransmission.

3. Antibacterial Agents: Recent research has demonstrated the potential of this compound derivatives as potent antibacterial agents[5]. These compounds have shown broad-spectrum activity, and their likely mechanism of action involves the inhibition of bacterial DNA gyrase, a target for the quinolone class of antibiotics[5].

References

- 1. US7417148B2 - 4-anilino-3-quinolinecarbonitriles for the treatment of chronic myelogenous leukemia (CML) - Google Patents [patents.google.com]

- 2. US9636337B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use - Google Patents [patents.google.com]

- 3. US6002008A - Substituted 3-cyano quinolines - Google Patents [patents.google.com]

- 4. WO2010048477A2 - Improved process for preparation of coupled products from 4-amino-3-cyanoquinolines using stabilized intermediates - Google Patents [patents.google.com]

- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 3-Quinolinecarbonitrile Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-3-carbonitrile derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. Their versatile scaffold makes them attractive targets in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the efficient one-pot synthesis of these derivatives through multicomponent reactions (MCRs). MCRs offer a streamlined, atom-economical, and environmentally benign approach to constructing complex molecular architectures from simple starting materials in a single step. The following sections detail various synthetic strategies, present quantitative data for reaction optimization, and provide step-by-step experimental protocols and reaction pathway diagrams.

Introduction

The synthesis of quinoline derivatives has been a subject of intense research due to their prevalence in natural products and their broad spectrum of biological activities. Traditional multi-step syntheses are often time-consuming and generate significant waste. One-pot multicomponent reactions have emerged as a powerful alternative, allowing for the rapid and efficient generation of diverse libraries of quinoline-3-carbonitrile derivatives. These methods are highly adaptable, enabling the introduction of various functional groups to explore structure-activity relationships (SAR) crucial for drug development.

This document outlines three distinct and effective one-pot methodologies for the synthesis of 3-quinolinecarbonitrile derivatives, each utilizing different catalysts and reaction conditions.

Method 1: L-Proline Catalyzed Synthesis in Water under Microwave Irradiation

This method presents a green and efficient protocol for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles. The use of water as a solvent and L-proline as a biodegradable catalyst makes this a particularly environmentally friendly approach.[1]

Experimental Protocol

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), an aniline (1 mmol), and L-proline (0.05 g, 5 mol%) in water (10 ml) is placed in a screw-capped Teflon vessel.[1] The reaction mixture is then subjected to microwave irradiation at 90°C for 30 seconds.[1] After completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the residue is washed with water to yield the pure product.[1]

Quantitative Data Summary

| Entry | Aldehyde | Aniline | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 4-Methylaniline | 99 |

| 2 | Benzaldehyde | Aniline | 95 |

| 3 | 4-Chlorobenzaldehyde | Aniline | 97 |

| 4 | 4-Methoxybenzaldehyde | 4-Methoxyaniline | 92 |

Table 1: Substrate scope and yields for the L-proline catalyzed synthesis of 2-amino-4-arylquinoline-3-carbonitriles under microwave irradiation.[1]

Reaction Workflow

Caption: Workflow for L-Proline Catalyzed Synthesis.

Method 2: Ammonium Chloride Catalyzed Synthesis in Ethanol

This protocol offers a cost-effective and efficient one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles using ammonium chloride as a readily available catalyst.[2][3] The reaction proceeds smoothly under conventional heating.

Experimental Protocol

In a round-bottom flask, a mixture of an aromatic amine (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium chloride (10 mol%) in 15 mL of ethanol is stirred at 80°C.[3] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration and washed with ethanol to obtain the pure product.[3]

Quantitative Data Summary

| Entry | Aldehyde | Amine | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 4-Chloroaniline | 92 |

| 2 | Benzaldehyde | Aniline | 88 |

| 3 | 4-Nitrobenzaldehyde | Aniline | 90 |

| 4 | 4-Methylbenzaldehyde | 4-Methylaniline | 85 |

Table 2: Substrate scope and yields for the ammonium chloride catalyzed synthesis of 2-amino-4-arylquinoline-3-carbonitriles.[2]

Proposed Reaction Mechanism

The reaction is proposed to proceed through a series of sequential reactions including a Knoevenagel condensation, a Michael addition, and a subsequent intramolecular cyclization and aromatization.

Caption: Proposed reaction pathway.

Method 3: Bleaching Earth Clay Catalyzed Synthesis in PEG-400

This environmentally benign protocol utilizes a reusable heterogeneous catalyst, bleaching earth clay, in conjunction with a green solvent, polyethylene glycol (PEG-400), for the synthesis of quinoline-3-carbonitrile derivatives.[4] This method is noted for its good to excellent yields and reduced reaction times.[4]

Experimental Protocol

A mixture of a heterocyclic aldehyde (1 mmol), 2-cyanoacetohydrazide (1 mmol), a substituted aniline (1 mmol), and bleaching earth clay (BEC) in PEG-400 is stirred in a round-bottom flask.[4] The reaction mixture is heated to 80°C and the progress is monitored by TLC.[4] This method has been shown to be more effective than using catalysts such as triethylamine, piperidine, or morpholine.[4]

Quantitative Data Summary

| Entry | Catalyst | Solvent | Yield (%) | Time (min) |

| 1 | Triethylamine | PEG-400 | 50 | 65 |

| 2 | Piperidine | PEG-400 | 40 | 70 |

| 3 | Morpholine | PEG-400 | 30 | 60 |

| 4 | Bleaching Earth Clay (1 wt%) | PEG-400 | 60 | - |

| 5 | Bleaching Earth Clay (opt.) | PEG-400 | >80 | <60 |

Table 3: Comparison of catalysts for the one-pot synthesis of a quinoline-3-carbonitrile derivative.[4]

Logical Relationship Diagram

Caption: Key components and advantages of the BEC-catalyzed method.

Conclusion

The one-pot synthesis of this compound derivatives via multicomponent reactions represents a highly efficient and versatile strategy for medicinal chemists and drug development professionals. The protocols detailed in this document offer a range of options, from green, microwave-assisted methods to cost-effective, conventionally heated procedures. The provided quantitative data allows for informed decisions on substrate and catalyst selection to optimize yields and reaction times. These streamlined synthetic routes facilitate the rapid generation of diverse compound libraries, accelerating the discovery of novel therapeutic agents based on the privileged quinoline scaffold.

References

Application Notes and Protocols: Synthesis of 4-amino-3-quinolinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-amino-3-quinolinecarbonitrile, a valuable scaffold in medicinal chemistry and drug development.[1] The presented methodology is based on the Thorpe-Ziegler cyclization, a robust and efficient method for the formation of this quinoline derivative.

Introduction

4-amino-3-quinolinecarbonitrile and its derivatives are important building blocks in the synthesis of various biologically active compounds.[2] The presence of vicinal amino and cyano groups allows for further chemical transformations, making it a versatile precursor for the construction of complex heterocyclic systems.[2] This protocol details a two-step synthesis commencing from anthranilonitrile, proceeding through a mono-N-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.

Experimental Protocols

Part 1: Synthesis of 2-(2-cyanoethylamino)benzonitrile

This initial step involves the N-alkylation of anthranilonitrile with 3-bromopropanenitrile.

Materials:

-

Anthranilonitrile

-

3-bromopropanenitrile

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve anthranilonitrile in anhydrous DMF.

-

Add potassium tert-butoxide (t-BuOK) to the solution at room temperature (approximately 24 °C).[2]

-

To this mixture, add 3-bromopropanenitrile dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(2-cyanoethylamino)benzonitrile.

Part 2: Synthesis of 4-amino-3-quinolinecarbonitrile via Thorpe-Ziegler Cyclization

This step involves the intramolecular cyclization of the previously synthesized N-alkylated product.

Materials:

-

2-(2-cyanoethylamino)benzonitrile

-

tert-Butyllithium (t-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve 2-(2-cyanoethylamino)benzonitrile in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of tert-butyllithium (t-BuLi) in pentane or heptane to the cooled solution.

-

Stir the reaction mixture at -78 °C for the specified time.[2] Monitor the reaction by TLC.

-

Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield 4-amino-3-quinolinecarbonitrile.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 4-amino-3-quinolinecarbonitrile and its Derivatives

| Step | Reactant 1 | Reactant 2 | Reagent/Base | Solvent | Temperature (°C) | Typical Yield | Reference |

| 1. N-Alkylation | Substituted Anthranilonitrile | 3-bromopropanenitrile | t-BuOK | Anhydrous DMF | ~24 | Moderate to Good | [2] |

| 2. Cyclization | 2-(cyanoethylamino)benzonitrile | - | t-BuLi | Anhydrous THF | -78 | Moderate | [2] |

Signaling Pathways and Experimental Workflows

Caption: Workflow for the two-step synthesis of 4-amino-3-quinolinecarbonitrile.

Mechanism Overview: The Thorpe-Ziegler Reaction

The key step in this synthesis is the Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction.[3][4] This reaction involves the base-catalyzed condensation of a dinitrile.[3][5] The mechanism proceeds as follows:

-

Deprotonation: A strong base, in this case, t-BuLi, abstracts an α-proton from one of the nitrile groups, generating a carbanion.[5]

-

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the carbon atom of the other nitrile group within the same molecule, leading to the formation of a cyclic imine.

-

Tautomerization: The cyclic imine then undergoes tautomerization to form a more stable enamine, which in this case is the aromatic 4-amino-3-quinolinecarbonitrile.[5]

References

Application Notes and Protocols: 3-Quinolinecarbonitrile as a Scaffold for Potent EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 3-quinolinecarbonitrile scaffold in the design and evaluation of epidermal growth factor receptor (EGFR) inhibitors. This document outlines the rationale for targeting EGFR, summarizes the structure-activity relationships (SAR) of this compound derivatives, and provides detailed protocols for their biological evaluation.

Introduction to EGFR and the this compound Scaffold

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the progression of various cancers, including non-small cell lung cancer (NSCLC).[3] This has established EGFR as a critical therapeutic target.[3][4]

The 4-anilinoquinoline-3-carbonitrile core has emerged as a promising scaffold for the development of potent and selective EGFR inhibitors.[5] These compounds typically function as ATP-competitive inhibitors, with some derivatives capable of forming a covalent bond with a cysteine residue (Cys773) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[5] This irreversible binding can provide a sustained therapeutic effect.

Data Presentation: In Vitro Activity of this compound Derivatives

The following tables summarize the in vitro activity of exemplary this compound derivatives against EGFR and various cancer cell lines. This data highlights the potency and structure-activity relationships within this class of inhibitors.

Table 1: EGFR Kinase Inhibitory Activity of 4-Anilinoquinoline-3-carbonitrile Derivatives

| Compound | Target | IC50 (nM) | Notes |

| Compound A | EGFR | 47 | A baseline 3-methylquinazolone derivative.[3] |

| Compound 4d | EGFRwt-TK | - | Showed higher antiproliferative activity than Gefitinib against multiple cell lines.[3] |

| EKB-569 (Pelitinib) | EGFR | - | An irreversible inhibitor of EGFR and HER-2.[5][6] |

| Compound 5e | EGFR | 71 | A pyrano[3,2-c]quinoline-3-carbonitrile derivative with multi-kinase inhibitory activity.[7][8] |

| Compound 5h | EGFR | 75 | A pyrano[3,2-c]quinoline-3-carbonitrile derivative with multi-kinase inhibitory activity.[7][8] |

| Compound 10b | EGFR | 8.29 ± 0.04 | A pyrimidine-5-carbonitrile derivative.[9] |

| Compound 6d | EGFR | 69 ± 4 | A quinazolin-4(3H)-one derivative.[10] |

| Erlotinib (Reference) | EGFR | 2.83 ± 0.05 | A known first-generation EGFR inhibitor.[9] |

Table 2: Anti-proliferative Activity of this compound and Related Derivatives in Cancer Cell Lines

| Compound | Cell Line | EGFR Status | IC50 / GI50 (µM or nM) |

| Compound 4d | A431 | Overexpression | - |

| Compound 4d | A549 | Wild-type | 2.55 |

| Compound 4d | MCF-7 | - | 0.87 |

| Compound 4d | NCI-H1975 | L858R/T790M | 6.42 |

| Compound 5e | Various | - | GI50 = 26 nM |

| Compound 5h | Various | - | GI50 = 28 nM |

| Compound 10b | HepG2 | - | 3.56 |

| Compound 10b | A549 | Wild-type | 5.85 |

| Compound 10b | MCF-7 | - | 7.68 |

| Compound 6d | NCI-H460 | - | GI50 = 0.789 |

| Gefitinib (Reference) | - | - | - |

| Erlotinib (Reference) | HepG2 | - | 0.87 |

| Erlotinib (Reference) | A549 | Wild-type | 1.12 |

| Erlotinib (Reference) | MCF-7 | - | 5.27 |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound-based EGFR inhibitors, it is essential to visualize the EGFR signaling pathway and the experimental workflow for their evaluation.

Caption: EGFR signaling cascade and the inhibitory action of this compound derivatives.

Caption: Experimental workflow for the evaluation of this compound-based EGFR inhibitors.

Experimental Protocols

The following are detailed protocols for the initial in vitro characterization of novel this compound-based EGFR inhibitors.

Protocol 1: In Vitro EGFR Kinase Assay

This assay determines the direct inhibitory effect of the compounds on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be ≤ 1%.

-

Add 2.5 µL of the diluted compound or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the EGFR enzyme and the substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

Data Analysis:

-

Subtract the background luminescence (no enzyme control).

-

Normalize the data to the vehicle-treated control wells (representing 100% kinase activity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation (MTS) Assay

This assay measures the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[4]

Materials:

-

Cancer cell lines with known EGFR status (e.g., A549, NCI-H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.1%.[4]

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.[4]

-

Incubate for 72 hours at 37°C and 5% CO2.[4]

-

Add 20 µL of MTS reagent to each well.[4]

-

Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.[4]

-

Measure the absorbance at 490 nm using a microplate reader.[4]

Data Analysis:

-

Subtract the background absorbance (medium only).[4]

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).[4]

-

Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 or GI50 value.[4]

Protocol 3: Western Blot Analysis of EGFR Signaling

This protocol is used to determine if the test compounds inhibit the phosphorylation of EGFR and its downstream signaling proteins like Akt and ERK.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Test compounds

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells for 12-24 hours. Pre-treat with the test compound for 1-2 hours, then stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Cell Lysis and Protein Extraction: Wash cells with cold PBS and add lysis buffer.[4] Scrape the cells and collect the lysate.[4] Centrifuge to pellet cell debris and collect the supernatant.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[4]

-

Separate the proteins by SDS-PAGE.[4]

-

Transfer the proteins to a PVDF membrane.[4]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[4]

-

Incubate the membrane with the primary antibody overnight at 4°C.[4]

-

Wash the membrane three times with TBST.[4]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane three times with TBST.[4]

-